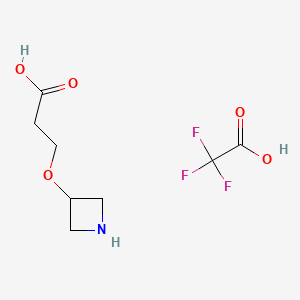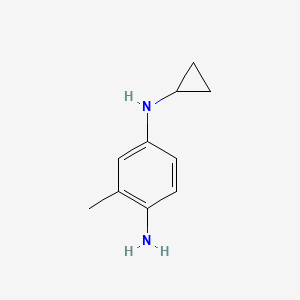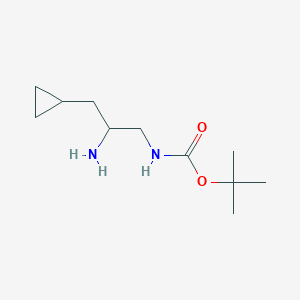
tert-Butyl (2-amino-3-cyclopropylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-amino-3-cyclopropylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate typically involves the protection of an amine group using tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the generated acid . The reaction can be performed under both aqueous and anhydrous conditions, depending on the desired outcome .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and ease of removal make it an ideal candidate for modifying biomolecules .
Medicine: In medicinal chemistry, tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents .
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure allows for the development of novel compounds with improved properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the formation of a stable tert-butyl cation, which is a key intermediate in the reaction . The molecular targets and pathways involved depend on the specific application of the compound, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed under basic conditions.
Uniqueness: tert-Butyl N-(2-amino-3-cyclopropylpropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where stability under mild conditions is crucial .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(12)6-8-4-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Clave InChI |
UESRBOBMSGXXEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
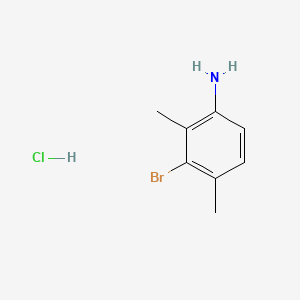

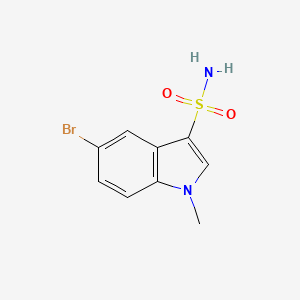
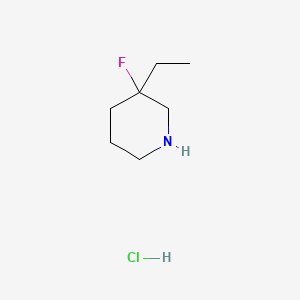
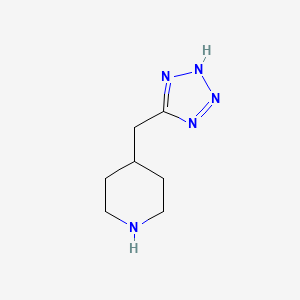


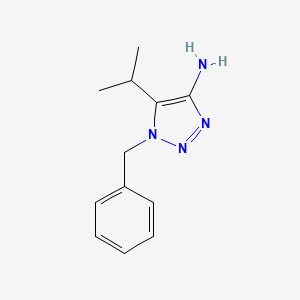
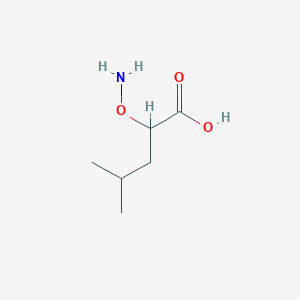
![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)
